(3,3-Diethoxypropyl)(ethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

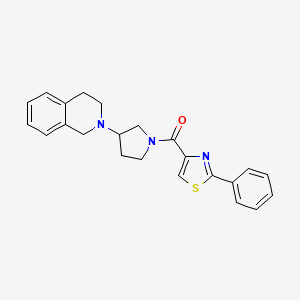

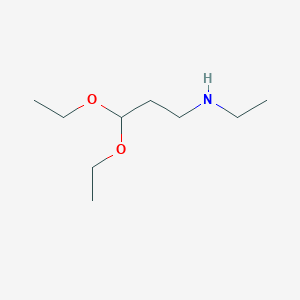

“(3,3-Diethoxypropyl)(ethyl)amine” is an organic compound with the molecular formula C9H21NO2 . It is often used in laboratory settings .

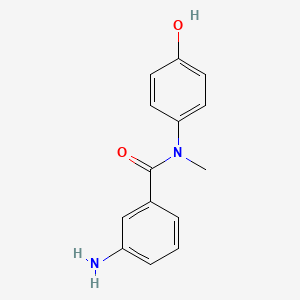

Molecular Structure Analysis

The molecular structure of “this compound” consists of a nitrogen atom bonded to an ethyl group and a 3,3-diethoxypropyl group . The InChI code for this compound is 1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can act as bases, accepting a proton from a hydrogen ion . They can also react with acyl chlorides to form amides . The specific reactions that “this compound” undergoes would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 175.27 . More specific physical and chemical properties, such as its boiling point, melting point, and density, are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Hydroaminomethylation of Oleochemicals

Hydroaminomethylation (HAM) is a reaction that introduces amine functionalities into oleochemicals, which are derived from plant and animal fats. It involves the rhodium-catalyzed addition of amines to alkenes in the presence of carbon monoxide and hydrogen. This process has been applied to vegetable oils to produce a wide range of bio-based HAM products, including bifunctional products that serve as potential monomers in polymer chemistry. The use of various amines in this process underscores the versatility and industrial potential of amine-functionalized compounds for creating value-added chemicals from renewable resources (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Reductive Amination Employing Hydrogen

Reductive amination is a fundamental chemical reaction where an aldehyde or ketone reacts with an amine in the presence of a reducing agent to form a new amine. This reaction is crucial for synthesizing primary, secondary, and tertiary amines. The use of hydrogen as the reducing agent is particularly attractive for large-scale industrial applications due to its abundance and cost-effectiveness. Reductive amination plays a critical role in producing various alkyl amines, which are key functional groups in pharmaceuticals, agrochemicals, and materials. The advancements in catalysts, especially those based on earth-abundant metals, highlight the ongoing development and application of amines in chemical synthesis (Irrgang & Kempe, 2020).

Amines in Surface Waters

The presence and impact of amines and amine-related compounds in surface waters have been reviewed, identifying various anthropogenic and natural sources. While specific studies on (3,3-Diethoxypropyl)(ethyl)amine were not found, the general behavior and fate of amines in aquatic environments provide insights into environmental considerations relevant to similar compounds. Amines, including those from industrial discharges and natural processes, undergo transformations that can affect water quality and ecosystem health. Understanding the sources, concentrations, and toxicity of amines in surface waters is essential for assessing the environmental impact of chemical releases and informing water treatment strategies (Poste, Grung, & Wright, 2014).

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3-diethoxy-N-ethylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO2/c1-4-10-8-7-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKICVIDKLFFYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(OCC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)

![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2717738.png)

![6-((4-Benzylpiperidin-1-yl)methyl)-3-(3-bromophenyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2717740.png)

![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)

![(3-Fluoropyridin-4-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2717746.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2717751.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)